Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Various functional groups such as carbamoyl, methyl, and acetamido groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed through esterification reactions involving methanol and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate Derivatives: Known for their applications in organic synthesis and materials science.
Carbamoyl-substituted Thiophenes: Exhibit diverse biological activities and are used in drug development.
Acetamido-substituted Thiophenes: Potential pharmacological agents with various therapeutic applications.
Uniqueness
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-14-10-11-18(16(3)12-14)26-23(29)22-17(4)21(25(30)31-5)24(33-22)27-20(28)13-32-19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
QVTFJPVOADVTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C)C |
Origin of Product |
United States |
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